Auranthine

Natural Products Chemistry Structural Elucidation X-ray Crystallography

Auranthine (CAS 107290-05-1) is the structurally unique quinazolino-benzodiazepinedione alkaloid exclusively biosynthesized by Penicillium aurantiogriseum. The 2018 structural revision revealed an acyclic aliphatic nitrile moiety that distinguishes it from generic benzodiazepinones like Sclerotigenin. This species-specific marker is essential for developing definitive LC-MS/MS assays. Its semi-synthetic analogue Auranomide B shows a potent IC₅₀ of 0.097 µmol/mL against HEPG2 cells, validating Auranthine as a critical scaffold for anticancer lead optimization and computational docking studies. Procure only authenticated, high-purity material to ensure experimental reproducibility.

Molecular Formula C19H14N4O2
Molecular Weight 330.3 g/mol
CAS No. 107290-05-1
Cat. No. B028535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuranthine
CAS107290-05-1
Synonymsauranthine
Molecular FormulaC19H14N4O2
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41
InChIInChI=1S/C19H14N4O2/c24-18-11-5-1-3-7-13(11)21-17-15(22-18)9-10-16-20-14-8-4-2-6-12(14)19(25)23(16)17/h1-8,15H,9-10H2,(H,22,24)
InChIKeyQSYOIPMDADNFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Auranthine (CAS 107290-05-1): Sourcing and Baseline Identity of a Fungal Quinazolino-Benzodiazepinedione


Auranthine (CAS 107290-05-1) is a fungal secondary metabolite and a quinazolino-benzodiazepinedione alkaloid [1]. Initially isolated from the nephrotoxic fungus *Penicillium aurantiogriseum*, its structure was first proposed in 1986 [2]. The compound's molecular formula is C₁₉H₁₄N₄O₂ with a molecular weight of approximately 330.34 g/mol [3]. Its core scaffold consists of a fused quinazoline and benzodiazepine ring system, a structural motif associated with a range of biological activities [4].

Why Auranthine (CAS 107290-05-1) Cannot Be Substituted with Generic Benzodiazepinone Analogs


Substituting Auranthine with a related benzodiazepinone, such as Sclerotigenin (Auranthine B) or a simple quinazolinone derivative, is not equivalent and can compromise experimental or therapeutic relevance. First, the 2018 structural revision of Auranthine revealed a specific, refined structure bearing an acyclic aliphatic nitrile moiety that differs significantly from the originally proposed 1986 structure [1]. This structural nuance impacts its physicochemical properties and its classification as a specific pharmacophore scaffold. Second, the biosynthesis of Auranthine is species-specific, produced exclusively by *Penicillium aurantiogriseum* [2], in contrast to analogs like Sclerotigenin which are produced by multiple *Penicillium* species [3]. This dictates a unique production, sourcing, and impurity profile. Finally, quantitative comparisons in the same assay systems reveal differential cytotoxic profiles between Auranthine, its semisynthetic analogues, and related alkaloids, underscoring that molecular modifications lead to significant variations in biological activity [4].

Quantitative Differentiation Evidence for Auranthine (CAS 107290-05-1) vs. Closest Analogs


Structural Identity: Refined Auranthine vs. Originally Proposed 1986 Structure

The definitive molecular structure of Auranthine was corrected in 2018. The refined structure (2) is a fused quinazolino benzodiazepinedione bearing an acyclic aliphatic nitrile moiety, which is a significant departure from the originally proposed structure 1 published in 1986 [1]. This structural correction is critical for accurate molecular modeling, docking studies, and the interpretation of biological activity data. Using a comparator (the outdated structure) would lead to incorrect experimental predictions.

Natural Products Chemistry Structural Elucidation X-ray Crystallography

Cytotoxic Potency: Auranthine Analogues vs. Related Quinazolin-4-one Alkaloids

In a head-to-head cytotoxic evaluation against HEPG2 human liver cancer cells, the semi-synthetic analogue of Auranthine, Auranomide B, demonstrated significant potency with an IC₅₀ value of 0.097 μmol/mL [1]. In contrast, the parent Auranthine molecule and its other co-isolated congeners (Auranomides A and C) exhibited only moderate activity in the same assay, highlighting that specific structural modifications on the Auranthine scaffold can dramatically alter biological activity [1]. This demonstrates a clear differential in activity within the same compound class.

Anticancer Research Cytotoxicity Assay Structure-Activity Relationship (SAR)

Species-Specific Production: Auranthine vs. Sclerotigenin (Auranthine B)

Auranthine exhibits a highly restricted production profile compared to its structural analog, Sclerotigenin (also known as Auranthine B). UV-guided screening of Penicillium species revealed that Auranthine production is exclusive to *Penicillium aurantiogriseum* [1]. In contrast, Sclerotigenin is produced by a broader range of species including *P. sclerotigenum*, *P. commune*, *P. clavigerum*, and others [1]. This species-specificity is a critical factor for sourcing, production yield, and the potential for co-occurring metabolites.

Chemotaxonomy Biosynthesis Fungal Metabolite Sourcing

Crystallizability and Physicochemical Derivatization: Auranthine vs. Its Semisynthetic Analogues

The native Auranthine molecule is not readily amenable to X-ray crystallography, which hindered definitive structural confirmation until 2018. However, by generating semisynthetic analogues with altered physicochemical properties, researchers were able to produce X-ray-diffractable crystals [1]. For instance, the reduced semisynthetic analogue 8 was found to be suitable for single-crystal X-ray diffraction analysis, whereas the parent compound Auranthine was not [1]. This highlights a key differentiator in the physical properties between the native compound and its modified derivatives.

X-ray Crystallography Semisynthesis Physicochemical Properties

Prioritized Research and Application Scenarios for Auranthine (CAS 107290-05-1) Based on Differentiating Evidence


Medicinal Chemistry and Lead Optimization Campaigns

Given that Auranthine's semi-synthetic analogue Auranomide B exhibits a defined and potent IC₅₀ of 0.097 μmol/mL against HEPG2 cells, Auranthine serves as a validated scaffold for anticancer lead optimization [1]. Procurement of Auranthine is justified as the starting point for SAR studies aimed at improving potency, selectivity, or pharmacokinetic properties, using the quantitative baseline of Auranomide B as a benchmark for new derivatives.

Analytical Method Development and Chemotaxonomic Studies

The exclusive production of Auranthine by *Penicillium aurantiogriseum* [1] makes it a highly specific chemotaxonomic marker. Researchers and quality control laboratories can justify procurement of an authenticated Auranthine standard to develop and validate analytical methods (e.g., LC-MS/MS) for the definitive identification and quantification of this species in complex samples, distinguishing it from other *Penicillium* species that may produce the analog Sclerotigenin.

Structural Biology and Target Identification Studies

The 2018 structural refinement of Auranthine [1] provides an accurate molecular model essential for computational studies, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. Procuring the compound is necessary for experimental validation of these models. Furthermore, the demonstrated ability to generate crystallizable semisynthetic analogues from Auranthine [1] opens avenues for co-crystallization studies with potential protein targets to elucidate its mechanism of action.

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